3-Cyclohexene-1-carboxylic acid, ethyl ester

Physical Chemistry Process Safety Synthetic Methodology

3-Cyclohexene-1-carboxylic acid, ethyl ester (CAS 15111-56-5), also known as ethyl cyclohex-3-ene-1-carboxylate or Ginsene, is a cyclic olefinic ester with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol. It is a colorless to light yellow clear liquid at room temperature, with a boiling point of 195 °C and a flash point of 63 °C.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 15111-56-5
Cat. No. B076639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexene-1-carboxylic acid, ethyl ester
CAS15111-56-5
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC=CC1
InChIInChI=1S/C9H14O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-4,8H,2,5-7H2,1H3
InChIKeyBYNLHLLOIZDKIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclohexene-1-carboxylic acid, ethyl ester (CAS 15111-56-5) – Core Properties and Identity for Procurement


3-Cyclohexene-1-carboxylic acid, ethyl ester (CAS 15111-56-5), also known as ethyl cyclohex-3-ene-1-carboxylate or Ginsene, is a cyclic olefinic ester with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol [1]. It is a colorless to light yellow clear liquid at room temperature, with a boiling point of 195 °C and a flash point of 63 °C [2]. The compound is commercially available from multiple reputable suppliers at purities typically ≥95% (GC) . It is recognized by its EINECS number 239-161-9 and FDA UNII G0CLB7H7AT [3].

Why 3-Cyclohexene-1-carboxylic acid, ethyl ester Cannot Be Simply Replaced with In‑Class Analogs


Substituting 3‑cyclohexene‑1‑carboxylic acid, ethyl ester with a generic “cyclohexene ester” or even the closely related methyl ester carries quantifiable risks. Differences in ester chain length directly impact physical properties such as boiling point and flash point, which are critical for safe handling and reaction design . Furthermore, the specific regulatory identity (EINECS 239‑161‑9, UNII G0CLB7H7AT) of this ethyl ester is not shared by its analogs, affecting compliance in pharmaceutical or fragrance applications [1]. The compound’s unique odor profile—described as very intense sweet, fruity, and floral with ylang nuances—is not replicated by other esters, making it non‑interchangeable in fragrance formulation [2]. The following quantitative evidence details where these differences are measurable.

Quantitative Differentiation of 3-Cyclohexene-1-carboxylic acid, ethyl ester Against Key Comparators


Boiling Point Elevation Relative to Methyl Ester – Critical for Thermal Process Design

The ethyl ester exhibits a boiling point of 195 °C at atmospheric pressure, a 10 °C increase over the methyl ester analog (185 °C) [1]. This difference, while modest, is consequential in reactions requiring elevated temperatures or in distillation-based purification workflows. The extended alkyl chain also contributes to a marginally higher flash point (63 °C vs 60 °C for the methyl ester) , offering a slightly wider safety margin during handling.

Physical Chemistry Process Safety Synthetic Methodology

Enhanced Lipophilicity and Altered Chromatographic Behavior vs. Free Acid

Esterification of the parent 3‑cyclohexene‑1‑carboxylic acid to the ethyl ester raises the calculated LogP from approximately 1.4 to an estimated 2.0–3.4 [1]. This increase in lipophilicity is accompanied by a dramatic change in boiling point: the ethyl ester boils at 195 °C at atmospheric pressure, whereas the free acid boils at only 120–122 °C under reduced pressure (10 mmHg) . The ester is also a liquid at room temperature, while the acid is a low‑melting solid (mp 16–18 °C) [2].

Medicinal Chemistry Analytical Chemistry Property Optimization

Regulatory Distinction – Unique FDA UNII Assignment

The ethyl ester has been assigned the FDA Unique Ingredient Identifier (UNII) G0CLB7H7AT, a distinct, non‑transferable regulatory identifier generated according to ISO 11238 data elements [1]. Neither the corresponding methyl ester (CAS 6493-77-2) nor the free acid (CAS 4771-80-6) shares this UNII. In the context of pharmaceutical formulation or analytical reference standard preparation, the UNII is essential for unambiguous substance identification and regulatory filing [2].

Pharmaceutical Regulation Quality Control Regulatory Compliance

Commercial Purity Thresholds and Supplier Verification

Across multiple major chemical suppliers, 3‑cyclohexene‑1‑carboxylic acid, ethyl ester is consistently offered with a minimum purity of 95.0% (GC) [1]. This threshold aligns with the specifications required for use as a synthetic building block in pharmaceutical research . In contrast, the commercial availability of the methyl ester or free acid may vary more widely in purity specifications, with some suppliers offering lower purity grades that would require additional purification prior to use .

Quality Assurance Supply Chain Reproducibility

High‑Impact Application Scenarios for 3‑Cyclohexene‑1‑carboxylic acid, ethyl ester


Fragrance Formulation – Distinct Olfactory Profile

The compound, marketed under the trade name Ginsene, provides a very intense sweet, fruity, and floral odor with ylang nuances [1]. This specific olfactory signature is not replicated by other cyclohexene esters and makes it a valuable component in premium fragrance and flavor formulations. Its blending properties with fern and leather bases further distinguish it from generic esters, enabling unique scent compositions [2].

Synthetic Intermediate in Pharmaceutical R&D

As an ethyl ester of a cyclic olefinic acid, this compound serves as a versatile building block in medicinal chemistry [1]. Its balanced lipophilicity (LogP ~2–3) and liquid physical state facilitate handling in parallel synthesis and high‑throughput screening workflows [2]. The consistent commercial purity of ≥95% GC ensures that it can be used directly in synthetic sequences without additional purification, accelerating lead optimization cycles [3].

Analytical Reference Standard and Method Development

The compound’s well‑defined physicochemical properties (boiling point 195 °C, density 0.99 g/cm³, refractive index 1.46) and the availability of spectral data (¹H NMR, MS) make it a suitable reference material for analytical method development and validation [1]. Its unique FDA UNII further qualifies it for use as a comparator in regulatory analytical testing for pharmaceutical impurities and degradants [2].

Process Chemistry – Reaction Optimization

The higher boiling point (195 °C) compared to the methyl ester (185 °C) provides a wider operational window for reactions requiring elevated temperatures, such as Diels–Alder cycloadditions or esterifications [1]. Additionally, its flash point of 63 °C places it in a safer handling category relative to more volatile analogs, reducing fire hazard concerns in pilot‑plant settings [2].

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